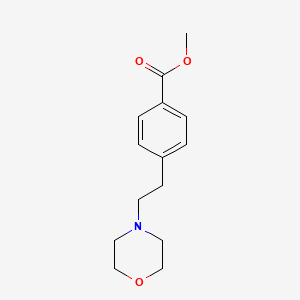
Dimethyl 3,4-dichloro-5-methoxyphthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 3,4-dichloro-5-methoxyphthalate is a chemical compound with the molecular formula C₁₂H₈Cl₂O₃. It is a derivative of phthalic acid, where two chlorine atoms and one methoxy group are substituted on the benzene ring, and two methyl groups are attached to the carboxylic acid functions. This compound is primarily used in scientific research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl 3,4-dichloro-5-methoxyphthalate can be synthesized through various synthetic routes. One common method involves the esterification of 3,4-dichloro-5-methoxyphthalic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar esterification processes. The reaction is conducted in large reactors with continuous monitoring of temperature and pressure to optimize yield and purity. The resulting product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl 3,4-dichloro-5-methoxyphthalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can reduce the compound.
Substitution: Halogenation reactions can be performed using reagents like chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or their derivatives.
Reduction: Reduction reactions typically yield alcohols or other reduced forms of the compound.
Substitution: Substitution reactions can introduce additional halogen atoms or other substituents onto the benzene ring.
Applications De Recherche Scientifique
Dimethyl 3,4-dichloro-5-methoxyphthalate is used in various scientific research applications due to its unique chemical properties. It is employed in organic synthesis, material science, and as an intermediate in the production of pharmaceuticals and agrochemicals. The compound's ability to undergo diverse chemical reactions makes it a valuable tool in research laboratories.
Mécanisme D'action
The mechanism by which dimethyl 3,4-dichloro-5-methoxyphthalate exerts its effects depends on the specific application. In organic synthesis, it may act as a precursor or intermediate in the formation of more complex molecules. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.
Comparaison Avec Des Composés Similaires
Dimethyl 3,4-dichloro-5-methoxyphthalate is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Dimethyl phthalate: A simpler derivative of phthalic acid without chlorine or methoxy groups.
Dimethyl terephthalate: Another phthalate derivative with two methoxy groups on the benzene ring.
Dimethyl isophthalate: Similar to terephthalate but with different positioning of the methoxy groups.
These compounds differ in their chemical properties and applications, making this compound distinct in its utility and versatility.
Propriétés
Numéro CAS |
57296-47-6 |
|---|---|
Formule moléculaire |
C11H10Cl2O5 |
Poids moléculaire |
293.10 g/mol |
Nom IUPAC |
dimethyl 3,4-dichloro-5-methoxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H10Cl2O5/c1-16-6-4-5(10(14)17-2)7(11(15)18-3)9(13)8(6)12/h4H,1-3H3 |
Clé InChI |
ZBXFCGBYCCDYHX-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C(=C1)C(=O)OC)C(=O)OC)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4a,7-Dihydroxy-3-prop-2-enyl-1,2,4,5,6,7,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B15358531.png)
![[6-(2-Morpholin-4-ylethylamino)pyridin-3-yl]boronic acid](/img/structure/B15358532.png)
![3-Iodobicyclo[1.1.1]pentane-1-carboxamide](/img/structure/B15358534.png)
![Methyl 2-{[4-(acetylamino)-3-aminophenoxy]methyl}benzoate](/img/structure/B15358537.png)
![N'-[2-(1-benzofuran-5-yl)quinazolin-6-yl]ethanimidamide](/img/structure/B15358554.png)

![4,6-Dimethyl-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B15358568.png)

![Tert-butyl 4-[bis(1,3-dihydro-2-benzofuran-5-yl)-hydroxymethyl]piperidine-1-carboxylate](/img/structure/B15358577.png)




